molecular formula C18H24N4O B10892913 azepan-1-yl(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

azepan-1-yl(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B10892913
M. Wt: 312.4 g/mol
InChI Key: FJWHBBIGNHCSQM-UHFFFAOYSA-N
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Description

1-Azepanyl(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azepanyl(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the cyclopropyl and dimethyl groups: These groups are usually introduced via alkylation reactions using reagents like cyclopropyl bromide and methyl iodide.

    Attachment of the azepanyl group: This step involves the reaction of the intermediate compound with azepane under suitable conditions.

Industrial Production Methods: Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Azepanyl(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azepanyl or pyrazolo[3,4-b]pyridine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Azepanyl(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in cancer progression.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-azepanyl(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by inhibiting the activity of these targets, thereby modulating the downstream signaling events and ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Comparison: 1-Azepanyl(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is unique due to its specific structural features, such as the presence of the azepanyl group and the cyclopropyl moiety. These features contribute to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards its molecular targets, leading to varied pharmacological profiles .

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

azepan-1-yl-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C18H24N4O/c1-12-16-14(18(23)22-9-5-3-4-6-10-22)11-15(13-7-8-13)19-17(16)21(2)20-12/h11,13H,3-10H2,1-2H3

InChI Key

FJWHBBIGNHCSQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCCCCC4)C

Origin of Product

United States

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